molecular formula C10H12N2O2S B2799753 4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline CAS No. 142168-75-0

4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline

Cat. No.: B2799753
CAS No.: 142168-75-0
M. Wt: 224.28
InChI Key: UVZZTECIUXUZEA-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline (CAS 142168-75-0) is a nitroketene N,S-arylaminoacetal that serves as a versatile and efficient building block in organic synthesis, particularly for the construction of sulfur-containing heterocycles. Its primary research value lies in its role as a key precursor for the synthesis of 3-nitro-N-arylthiophen-2-amines, a class of compounds with significant pharmacological potential . This transformation is achieved via a domino reaction with 1,4-dithiane-2,5-diol in the presence of a base like potassium carbonate, which generates two new carbon-carbon bonds in a single operation . The resulting 2-aminothiophene scaffolds are privileged structures found in numerous neuroleptic, anti-inflammatory, and antitumor agents, making this compound valuable for medicinal chemistry research and drug discovery programs aimed at developing new therapeutic candidates . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

4-methyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-8-3-5-9(6-4-8)11-10(15-2)7-12(13)14/h3-7,11H,1-2H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZZTECIUXUZEA-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline typically involves the reaction of 4-methylaniline with a suitable nitrovinyl precursor in the presence of a methylsulfanyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the reaction. The process may also require specific temperature and pressure conditions to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems for monitoring and adjusting reaction conditions further enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline exhibit significant antimicrobial properties. A study demonstrated that the compound, when tested against various bacterial strains, showed promising results, suggesting its potential as a lead compound for developing new antimicrobial agents . The presence of the nitrovinyl group is believed to enhance its biological activity.

Antiviral Properties
Compounds similar to this compound have been investigated for their antiviral activities. Specifically, pyrrolidine derivatives have shown efficacy against influenza viruses . Given the structural similarities, it is plausible that this compound could exhibit similar antiviral properties, warranting further investigation.

Organic Synthesis

Reagent in Chemical Reactions
this compound serves as a valuable reagent in various organic synthesis reactions. For instance, it has been utilized in the synthesis of complex heterocyclic compounds through its reaction with ninhydrin, yielding products with high purity and yield . The ability to form stable intermediates makes it an attractive choice for synthetic chemists.

Building Block for Heterocycles
The compound acts as a building block in the synthesis of more complex heterocyclic structures. Its reactivity allows for the formation of diverse chemical entities that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Materials Science

Dye and Pigment Applications
Due to its chromophoric properties, this compound can be explored as a dye or pigment in materials science. Its ability to absorb light at specific wavelengths makes it suitable for applications in coatings and plastics where color stability and vibrancy are essential .

Case Study 1: Antimicrobial Research

In a study published in Organic & Biomolecular Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced the compound's efficacy significantly, highlighting its potential as a scaffold for developing new antibiotics .

Case Study 2: Synthesis of Heterocycles

A research article detailed the synthesis of pyrrolidine derivatives using this compound as a precursor. The study emphasized the compound's role in facilitating the formation of complex structures with biological relevance, showcasing its utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline involves its interaction with specific molecular targets. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline can be contrasted with related aniline derivatives bearing variations in substituents, electronic properties, and applications. Below is a systematic comparison:

Table 1: Substituent-Based Comparison

Compound Name Substituents on Aniline Ring Substituents on Vinyl/Nitro Moiety Key Functional Differences
This compound 4-Methyl Methylsulfanyl, nitro Electron-rich S-donor; nitro activates vinyl for cyclization
4-Methoxy-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline (CAS: 62390-80-1) 4-Methoxy Methylsulfanyl, nitro Methoxy enhances electron density, altering nucleophilicity
4-Chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline 4-Chloro Methylsulfanyl, nitro Electron-withdrawing Cl may reduce reactivity in SNAr reactions
N-(4-Methylphenyl)-2-nitrobenzenesulfonamide 4-Methyl Sulfonamide, nitro Sulfonamide group introduces H-bonding capacity; distinct from vinyl reactivity
4-Decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline 4-Decyl Methylsulfanyl, nitro Long alkyl chain increases hydrophobicity; potential for micellar catalysis

Table 2: Physicochemical and Reactivity Comparison

Compound Name Molecular Weight (g/mol) Melting Point (K) Notable Reactivity/Applications
This compound 240.28 (estimated) 471–474 Cyclocondensation with diketones (e.g., ninhydrin)
4-Methoxy variant 240.28 Not reported Likely similar cyclization pathways; altered solubility
4-Decyl variant 350.52 Not reported Enhanced lipid solubility; potential surfactant applications
N-(4-Methylphenyl)-2-nitrobenzenesulfonamide 306.33 385 Sulfonamide-based crystallography; no vinyl reactivity

Research Findings and Mechanistic Insights

Reactivity in Cyclocondensation : The methylsulfanyl-nitrovinyl group in this compound facilitates [3+2] cycloadditions with electrophilic partners like ninhydrin. The sulfur atom stabilizes transition states via lone-pair donation, while the nitro group polarizes the vinyl bond for nucleophilic attack .

Electronic Effects of Substituents: Methoxy (electron-donating) vs. Chloro (electron-withdrawing): Methoxy derivatives (e.g., ) exhibit faster reaction rates in polar solvents due to increased nucleophilicity, whereas chloro-substituted analogs (e.g., ) show reduced reactivity in SNAr pathways. Decyl Chain Impact: The 4-decyl variant () demonstrates self-assembly in nonpolar solvents, suggesting utility in nanostructured materials.

Comparative Stability : The methylsulfanyl group confers greater thermal stability compared to unsubstituted nitrovinyl anilines, as evidenced by higher melting points (e.g., 471–474 K vs. ~400 K for simpler analogs) .

Biological Activity

4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline is a compound of interest in medicinal chemistry due to its unique structural features, which include a methylsulfanyl group and a nitrovinyl moiety. This compound has been investigated for various biological activities, including antimicrobial and anticancer properties. Understanding its biological activity can provide insights into potential therapeutic applications.

The compound's structure allows it to undergo various chemical reactions, which can influence its biological activity:

  • Oxidation : Can form sulfoxides or sulfones.
  • Reduction : The nitro group can be reduced to an amine.
  • Substitution : The methylsulfanyl group can be substituted with other functional groups .

The mechanism of action involves the interaction of the nitrovinyl group with cellular components, possibly leading to the generation of reactive intermediates. These intermediates may interact with biomolecules, influencing various biochemical pathways. The methylsulfanyl group is thought to modulate the compound's reactivity and binding affinity .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Compounds with similar structures have shown antibacterial activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 8 μg/mL to 16 μg/mL .
  • Fungal Activity : Some derivatives have also displayed antifungal activity against Candida albicans and Aspergillus flavus, with MIC values reported as low as 16 μg/mL .

Case Studies

  • Synthesis and Testing : A study synthesized various substituted derivatives of this compound and tested their antimicrobial efficacy. Results indicated that certain substitutions enhanced activity against both bacterial and fungal strains .
  • Mechanistic Insights : Another investigation focused on the biochemical pathways affected by these compounds, revealing that the nitro group plays a critical role in mediating oxidative stress within microbial cells, thereby inhibiting growth .

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds:

Compound NameAntibacterial Activity (MIC)Antifungal Activity (MIC)
This compound8-16 μg/mL16 μg/mL
4-methyl-N-[1-(methylsulfanyl)-2-nitroethenyl]anilineNot specifiedNot specified
Similar quinoxaline derivatives8-16 μg/mLVariable, up to 16 μg/mL

Q & A

Q. What are the optimal synthetic routes for preparing 4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this compound likely involves nucleophilic substitution or condensation reactions. For analogous structures (e.g., N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline), reactions with bases (e.g., NaOH, K₂CO₃) in solvents like dichloromethane or toluene under reflux are standard . Optimization includes:
  • Temperature control : Reflux conditions (~110°C for toluene) improve reaction kinetics.
  • Solvent selection : Polar aprotic solvents enhance nucleophilicity of the aniline nitrogen.
  • Purification : Column chromatography or recrystallization ensures purity.
    Yields for similar compounds range from 60–85% under optimized conditions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methylsulfanyl at para, nitrovinyl at ortho) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₀H₁₁N₂O₂S) with <5 ppm error .
  • X-ray crystallography : Resolves structural ambiguities (e.g., nitrovinyl geometry) .
    Conflicting data (e.g., unexpected tautomerism) require multi-technique validation and computational modeling (DFT) .

Advanced Research Questions

Q. How do the electronic effects of the methylsulfanyl and nitro groups influence reactivity in electrophilic aromatic substitution (EAS) or cycloaddition reactions?

  • Methodological Answer : The methylsulfanyl group (+M effect) activates the aromatic ring toward electrophiles, while the nitrovinyl group (-I effect) directs substitution to specific positions. For example:
  • EAS : Nitration occurs preferentially at the para position relative to methylsulfanyl .
  • Cycloaddition : The nitrovinyl moiety participates in [4+2] Diels-Alder reactions, as seen in triazine derivatives .
    Computational studies (e.g., Fukui indices) predict reactive sites .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions, and how can degradation products be identified?

  • Methodological Answer : Stability studies should include:
  • pH-dependent hydrolysis : Nitrovinyl groups degrade under alkaline conditions (pH >10), forming nitroso intermediates .
  • Thermal analysis : TGA/DSC reveals decomposition thresholds (>200°C) .
    Degradation products are identified via LC-MS/MS and compared to synthetic standards (e.g., nitroso derivatives) .

Q. How can computational chemistry predict biological activity or material properties of this compound?

  • Methodological Answer :
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes) using AutoDock Vina .
  • DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) for material science applications .
  • QSAR models : Correlates structural features (e.g., nitro group electronegativity) with observed bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.